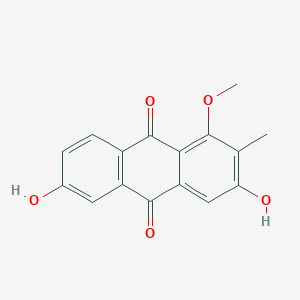

Rubianthraquinone

Vue d'ensemble

Description

Rubianthraquinone is a naturally occurring anthraquinone derivative isolated from the roots of Rubia yunnanensis. It is characterized by its anthracene-9,10-dione core, substituted by hydroxy groups at positions 3 and 6, a methoxy group at position 1, and a methyl group at position 2

Applications De Recherche Scientifique

Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives.

Biology: It exhibits significant antimicrobial, antioxidant, and anti-inflammatory activities.

Industry: It is used in the development of natural dyes and pigments.

Mécanisme D'action

Target of Action

Rubianthraquinone is a member of the class of hydroxyanthraquinones Anthraquinones, a class of compounds to which this compound belongs, are known to exert actions including purgation, anti-inflammation, immunoregulation, antihyperlipidemia, and anticancer effects . These actions suggest that the targets could be diverse and involved in multiple biological processes.

Mode of Action

Anthraquinones are known to interact with their targets in a way that modulates their function . This interaction can lead to changes in cellular processes, such as inflammation and immune response. The sugar residue in anthraquinones facilitates the absorption and translocation of the aglycone (the non-sugar component of the glycoside) to the site of action .

Biochemical Pathways

Anthraquinones are known to interact with multiple biochemical pathways, influencing a range of biological processes . These include pathways related to inflammation, immune response, lipid metabolism, and cancer progression.

Pharmacokinetics

Anthraquinones are generally absorbed mainly in the intestines . They are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat . The metabolic pathways of anthraquinones involve hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .

Result of Action

One study found that an anthraquinone constituent showed inhibitory effects on the release of β-hexosaminidase in rbl-2h3 cells . This suggests that this compound may have similar effects, potentially influencing cellular processes such as enzyme release and cellular signaling.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These changes can influence how a compound like this compound interacts with its targets and exerts its effects.

Analyse Biochimique

Biochemical Properties

Rubianthraquinone, as an anthraquinone, is known to interact with various enzymes, proteins, and other biomolecules. Anthraquinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups

Cellular Effects

It has been found that anthraquinone constituents, including this compound, have inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages . They also show inhibitory effects on the release of β-hexosaminidase in RBL-2H3 cells .

Molecular Mechanism

Anthraquinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Anthraquinones are absorbed mainly in intestines and are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat

Méthodes De Préparation

Rubianthraquinone can be extracted from the roots of Rubia yunnanensis using a series of chromatographic techniques. The extraction process typically involves partitioning the aqueous acetone extract into ethyl acetate and water fractions, followed by normal-phase and reverse-phase silica gel column chromatography and repeated high-performance liquid chromatography .

Analyse Des Réactions Chimiques

Rubianthraquinone undergoes several types of chemical reactions, including:

Oxidation: The presence of hydroxy groups allows for oxidation reactions, which can lead to the formation of quinones.

Reduction: The anthraquinone core can be reduced to form hydroquinones.

Substitution: The methoxy and methyl groups can be substituted under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various hydroxyanthraquinone derivatives.

Comparaison Avec Des Composés Similaires

Rubianthraquinone is unique among anthraquinone derivatives due to its specific substitution pattern. Similar compounds include:

Emodin: Another hydroxyanthraquinone with similar biological activities but different substitution patterns.

Aloe-emodin: Known for its laxative properties and anticancer potential.

Propriétés

IUPAC Name |

3,6-dihydroxy-1-methoxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-12(18)6-11-13(16(7)21-2)15(20)9-4-3-8(17)5-10(9)14(11)19/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRWSVGPMGRFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

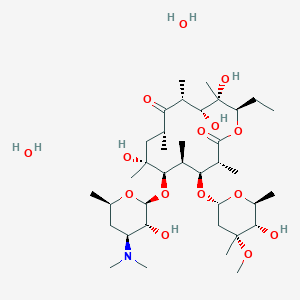

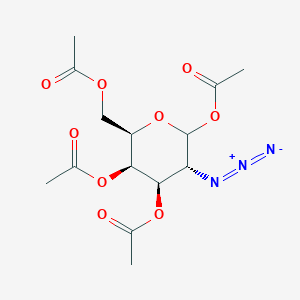

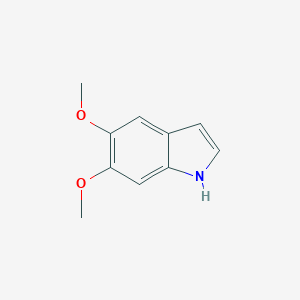

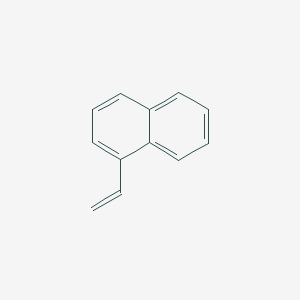

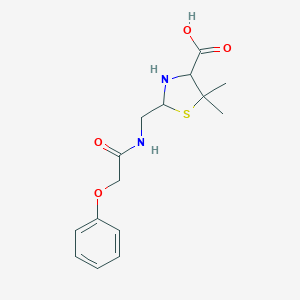

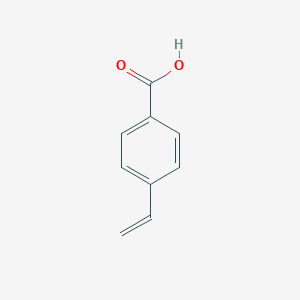

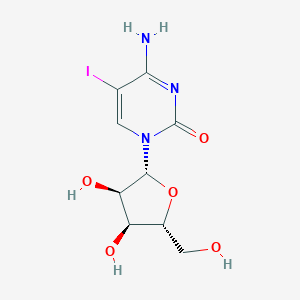

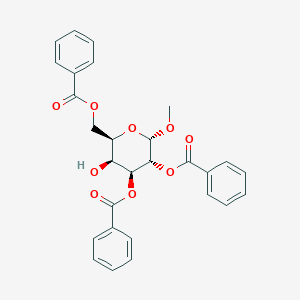

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Do we have any information about the chemical structure of Rubianthraquinone?

A2: Unfortunately, while the research papers mention the isolation and identification of this compound, they do not provide its full chemical structure elucidation. They only specify it as a "new anthraquinone." [, ] To gain a complete understanding of its structure, including its molecular formula, weight, and spectroscopic data, further investigations and publications are required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

![2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B14756.png)